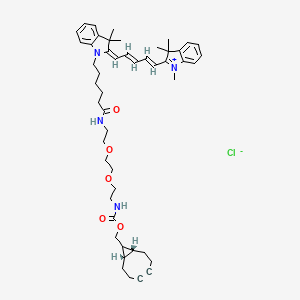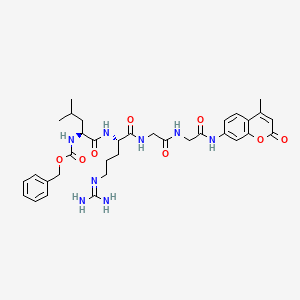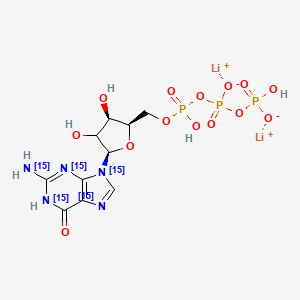
Guanosine triphosphate-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine triphosphate-15N5 (dilithium) is a compound where guanosine triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The nitrogen-15 labeling makes it useful for various research applications, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into guanosine triphosphate. This can be achieved through the use of nitrogen-15 labeled precursors in the nucleotide synthesis pathway. The reaction conditions typically involve enzymatic or chemical methods to ensure the incorporation of the isotopes at specific positions within the guanosine triphosphate molecule .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5 (dilithium) involves large-scale synthesis using bioreactors and fermentation processes. Recombinant Escherichia coli strains can be engineered to overexpress the enzymes required for the biosynthesis of guanosine triphosphate, which is then purified and labeled with nitrogen-15 isotopes. The final product is complexed with lithium ions to form the dilithium salt .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine triphosphate-15N5 (dilithium) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into guanosine diphosphate and inorganic phosphate.
Phosphorylation: Addition of phosphate groups to form cyclic guanosine monophosphate.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as kinases and phosphatases, as well as chemical reagents like acids and bases. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, cyclic guanosine monophosphate, and various substituted derivatives of guanosine triphosphate .
Aplicaciones Científicas De Investigación
Guanosine triphosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent against viral infections, including COVID-19.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays and diagnostic tests
Mecanismo De Acción
Guanosine triphosphate-15N5 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for guanosine triphosphatases, which hydrolyze guanosine triphosphate to guanosine diphosphate, releasing energy that drives cellular processes. The nitrogen-15 labeling allows for the tracking of guanosine triphosphate within cells, providing insights into its role in signal transduction, protein synthesis, and other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine diphosphate-15N5 (dilithium): A similar compound where guanosine diphosphate is labeled with nitrogen-15 isotopes.
Guanosine monophosphate-15N5 (dilithium): Another related compound with nitrogen-15 labeled guanosine monophosphate.
Uniqueness
Guanosine triphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15 isotopes, which allows for detailed studies of nucleotide metabolism and cellular processes. Its ability to act as a substrate for various enzymes and participate in multiple biochemical pathways makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H14Li2N5O14P3 |
|---|---|
Peso molecular |
540.1 g/mol |
Nombre IUPAC |
dilithium;[[[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
SPQUPDOUIWTDAU-VTUFCYPXSA-L |
SMILES isomérico |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
SMILES canónico |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)
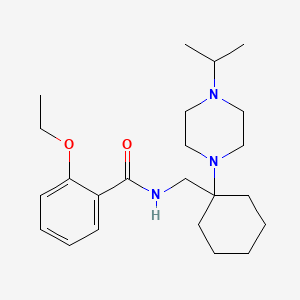
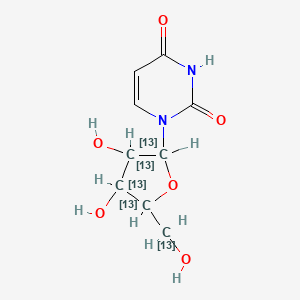
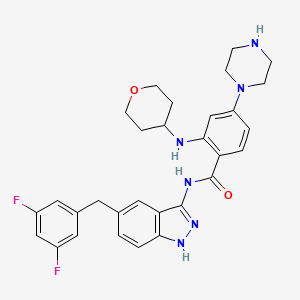
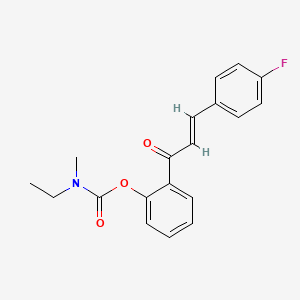
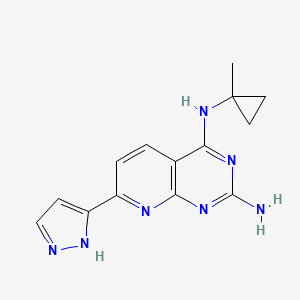

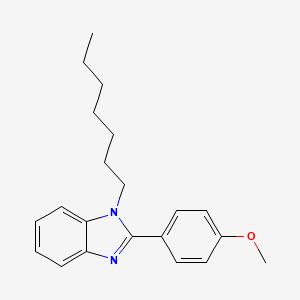

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
